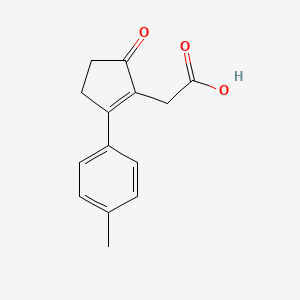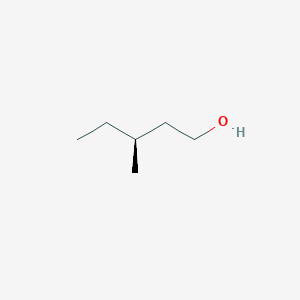
(S)-(+)-3-Methyl-1-pentanol
概要
説明
(S)-(+)-3-Methyl-1-pentanol, also known as (S)-(+)-3-methylpentan-1-ol, is a chiral alcohol with the molecular formula C6H14O. It is an enantiomer of 3-methyl-1-pentanol, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is of interest due to its applications in various fields such as organic synthesis, pharmaceuticals, and flavor and fragrance industries.
準備方法
Synthetic Routes and Reaction Conditions
(S)-(+)-3-Methyl-1-pentanol can be synthesized through several methods. One common approach involves the asymmetric reduction of 3-methyl-2-pentanone using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric excess. Another method includes the use of enzymatic resolution, where racemic 3-methyl-1-pentanol is separated into its enantiomers using specific enzymes that selectively react with one enantiomer over the other.
Industrial Production Methods
On an industrial scale, this compound can be produced through the hydrogenation of 3-methyl-2-pentene in the presence of chiral catalysts. This method is efficient and allows for the large-scale production of the compound with high purity and enantiomeric excess.
化学反応の分析
Types of Reactions
(S)-(+)-3-Methyl-1-pentanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methylpentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3-methylpentane using strong reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: 3-Methylpentanoic acid.
Reduction: 3-Methylpentane.
Substitution: 3-Methyl-1-chloropentane or 3-Methyl-1-bromopentane.
科学的研究の応用
(S)-(+)-3-Methyl-1-pentanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in the study of stereochemistry and chiral catalysis.
Biology: The compound is used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific enantiomers for their biological activity.
Industry: this compound is used in the flavor and fragrance industry due to its pleasant odor. It is also used as a solvent and in the production of other fine chemicals.
作用機序
The mechanism of action of (S)-(+)-3-Methyl-1-pentanol depends on its application. In enzymatic reactions, it acts as a substrate or inhibitor, interacting with the active site of enzymes. The specific three-dimensional arrangement of the molecule allows it to fit into the enzyme’s active site, either facilitating or hindering the enzyme’s activity. In pharmaceutical applications, the compound’s chirality can influence its interaction with biological targets, such as receptors or enzymes, leading to specific therapeutic effects.
類似化合物との比較
Similar Compounds
®-(-)-3-Methyl-1-pentanol: The enantiomer of (S)-(+)-3-Methyl-1-pentanol, with similar chemical properties but different biological activities due to its opposite chirality.
3-Methyl-2-pentanol: An isomer with a different position of the hydroxyl group, leading to different chemical and physical properties.
3-Methyl-1-butanol: A shorter-chain alcohol with similar functional groups but different chain length and properties.
Uniqueness
This compound is unique due to its specific chirality, which imparts distinct biological activities and interactions compared to its enantiomer and other isomers. Its enantiomeric purity is crucial in applications requiring specific stereochemistry, such as in pharmaceuticals and chiral catalysis.
特性
IUPAC Name |
(3S)-3-methylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-3-6(2)4-5-7/h6-7H,3-5H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTBVKIGCDZRPL-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348844 | |
| Record name | (S)-(+)-3-Methyl-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42072-39-9 | |
| Record name | (S)-(+)-3-Methyl-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pentanol, 3-methyl-, (S)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (S)-(+)-3-Methyl-1-pentanol a molecule of interest for synthetic biologists?
A1: this compound represents a class of nonnatural alcohols that aren't typically produced by living organisms. Researchers have been exploring ways to expand the metabolic capabilities of organisms like Escherichia coli to biosynthesize such compounds. This is significant because it opens doors to producing valuable chemicals from renewable sources, potentially replacing traditional, less sustainable methods. A study published by Park et al. [] demonstrated the successful biosynthesis of this compound in E. coli by engineering the branched-chain amino acid pathways.
Q2: Why is the stereochemistry of this compound important?
A2: In many chemical reactions, and particularly in biological systems, the specific three-dimensional arrangement of atoms within a molecule (its stereochemistry) plays a crucial role in determining its properties and interactions. This is exemplified by the work of Larcheveque et al. [], where they describe a method for synthesizing highly enantiomerically enriched this compound. The emphasis on enantiomeric enrichment implies that the desired biological or chemical activity is primarily associated with the (S)-enantiomer, while the (R)-enantiomer might exhibit different or diminished effects.
Q3: What are the potential advantages of biosynthesizing compounds like this compound over traditional chemical synthesis methods?
A3: Traditional chemical synthesis methods often rely on harsh conditions, toxic reagents, and generate significant waste. Biosynthesis, as demonstrated by Park et al. [] offers a potentially greener alternative. By utilizing engineered organisms and renewable feedstocks, it may be possible to produce this compound and similar compounds in a more sustainable and environmentally friendly manner.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


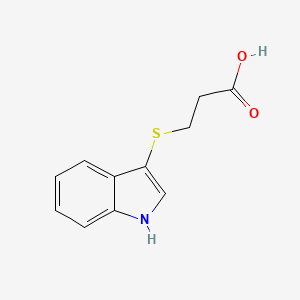
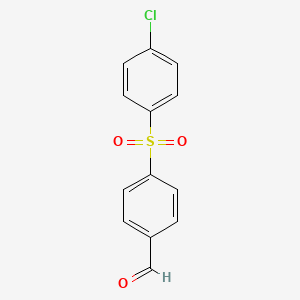
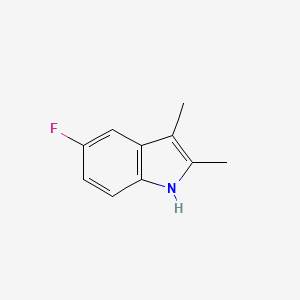
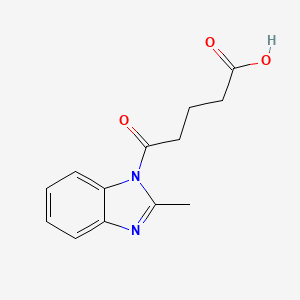
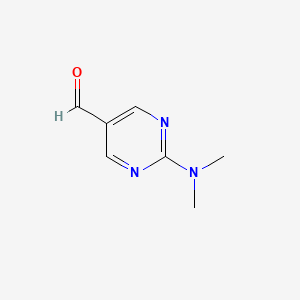
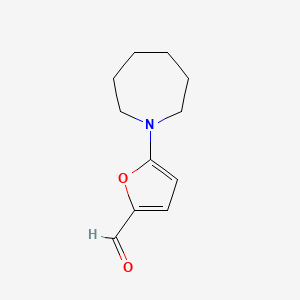


![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)
![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)
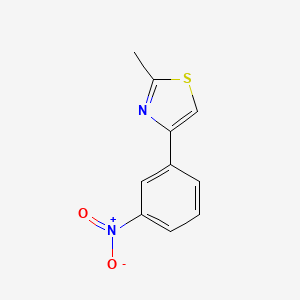
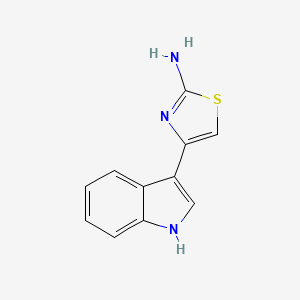
![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)
